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molecular formula C10H6Cl2N2O2S B8534101 2-[(2,6-Dichlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

2-[(2,6-Dichlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B8534101
M. Wt: 289.14 g/mol
InChI Key: OQBJDCFKSCICSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265138B2

Procedure details

N-[2-Amino-5-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide and N-[2-amino-4-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide. According to the procedure described in step (f) of Example 11, the title compounds were obtained from 2-[(2,6-dichlorophenyl)amino]-1,3-thiazole-4-carboxylic acid (339 mg, 1.18 mmol, prepared analogously to the procedures described in Example 3) and 4-(trifluoromethyl)-1,2-phenylenediamine (207 mg, 1.18 mmol, Lancaster) as a light brown solid. MS (ESI, pos. ion) m/z: 447 (M+1).
Name
N-[2-Amino-5-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-amino-4-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C(F)(F)F)=CC=1N[C:13]([C:15]1[N:16]=[C:17]([NH:20][C:21]2[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:22]=2[Cl:28])[S:18][CH:19]=1)=[O:14].NC1C=C(C(F)(F)F)C=CC=1NC(C1N=C(NC2C(Cl)=CC=CC=2Cl)SC=1)=[O:42]>>[Cl:28][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]([Cl:27])[C:21]=1[NH:20][C:17]1[S:18][CH:19]=[C:15]([C:13]([OH:14])=[O:42])[N:16]=1

Inputs

Step One
Name
N-[2-Amino-5-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=1N=C(SC1)NC1=C(C=CC=C1Cl)Cl
Step Two
Name
N-[2-amino-4-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)NC(=O)C=1N=C(SC1)NC1=C(C=CC=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)NC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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